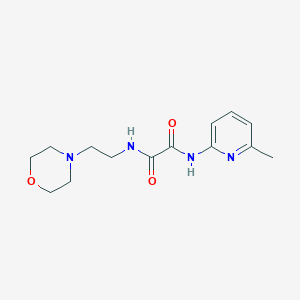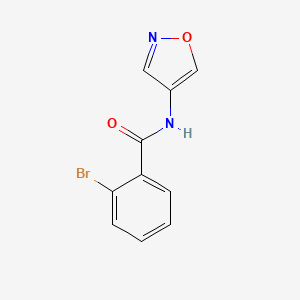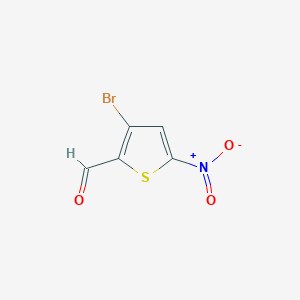
N1-(6-methylpyridin-2-yl)-N2-(2-morpholinoethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N1-(6-methylpyridin-2-yl)-N2-(2-morpholinoethyl)oxalamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The molecule also contains a morpholine ring, which is a common motif in organic chemistry and used as a building block in the synthesis of various pharmaceuticals.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and morpholine rings, along with the oxalamide group. These functional groups would likely confer specific chemical properties to the molecule, such as its reactivity, polarity, and potential for hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and morpholine rings could impact its solubility, boiling point, and melting point .Scientific Research Applications
High-Performance Liquid Chromatography Method for Iron Chelator Measurement
A study by Klein et al. (1991) describes a high-performance liquid chromatography method for measuring an iron chelator in human plasma. This method, involving a compound structurally related to N1-(6-methylpyridin-2-yl)-N2-(2-morpholinoethyl)oxalamide, is significant for clinical applications in measuring specific drug concentrations in plasma (Klein et al., 1991).
Blockade of Orexin Receptors
Research by Dugovic et al. (2009) investigates the role of orexin receptors in sleep-wake modulation. The study utilizes compounds including a morpholinoethyl component, indicating the potential of such structures in developing treatments for sleep disorders (Dugovic et al., 2009).
Design and Synthesis of Factor Xa Inhibitors
Watson et al. (2006) report on the design and synthesis of factor Xa inhibitors, involving compounds with a morpholinoethyl group. This research is crucial in developing anticoagulant drugs, highlighting the relevance of this compound in medicinal chemistry (Watson et al., 2006).
Pharmacokinetic Modeling
Sterner et al. (2013) developed a physiologically based pharmacokinetic model for an oxime, structurally related to the compound . This model aids in optimizing dosing regimens for therapeutic efficacy, demonstrating the significance of such compounds in pharmacokinetic studies (Sterner et al., 2013).
DNA and Protein Binding Properties
Casini et al. (2006) explored the DNA and protein binding properties of dinuclear gold(III) compounds with ligands structurally similar to this compound. These findings are relevant to understanding the interaction of such compounds with biological macromolecules, which is essential in drug design (Casini et al., 2006).
Antifungal Agents
Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents, demonstrating the application of morpholinoethyl-related compounds in developing new antifungal treatments (Bardiot et al., 2015).
Synthesis and Toxicity of Pyridine Derivatives
Bakhite et al. (2014) synthesized and tested the toxicity of pyridine derivatives, including morpholinoethylamino compounds, against aphids, highlighting the potential of such compounds in developing insecticides (Bakhite et al., 2014).
properties
IUPAC Name |
N'-(6-methylpyridin-2-yl)-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-11-3-2-4-12(16-11)17-14(20)13(19)15-5-6-18-7-9-21-10-8-18/h2-4H,5-10H2,1H3,(H,15,19)(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCSZVIRXMORDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-chlorophenyl)methyl]-4-fluorobenzamide](/img/structure/B2737274.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2737278.png)
![N-Ethyl-N-[2-(5-oxa-8-azaspiro[3.5]nonan-8-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2737279.png)

![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone](/img/structure/B2737284.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide](/img/structure/B2737287.png)
![2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]acetic acid](/img/structure/B2737288.png)
![N'-benzyl-N-[2,2-bis(furan-2-yl)ethyl]ethanediamide](/img/structure/B2737289.png)

![1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea](/img/structure/B2737291.png)
![3-[[2-(3-Carbamoylindol-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2737292.png)
![2-(4-Methoxyanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2737296.png)